![molecular formula C15H23NO2 B4120429 4-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B4120429.png)
4-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the nucleophilic aromatic substitution reaction of 4-tert-butylcatechol with p-fluorobenzonitrile or p-chloronitrobenzene, leading to derivatives that serve as precursors for further chemical transformations. Such methodologies offer pathways for creating a variety of polyamides with potential relevance to the synthesis of 4-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide. These polyamides exhibit useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting the versatility of the tert-butyl benzamide derivatives in material science applications (Hsiao et al., 2000).
Molecular Structure Analysis
Molecular structure studies on similar compounds, like the analysis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, utilize quantum chemical calculations to elucidate the properties of these molecules. Vibrational spectroscopy, NMR, and UV-Vis spectra, alongside HOMO-LUMO energy gap analysis, provide insights into the electronic structure, bonding, and potential reactivity of these compounds. Such analyses are crucial for understanding the behavior of 4-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide at the molecular level (Mathammal et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl benzamide derivatives, such as the Bischler-Napieralski reaction, lead to the formation of cyclic compounds, demonstrating the reactivity of the amide group under specific conditions. This showcases the potential of 4-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide to undergo transformations that could be harnessed in synthetic chemistry and material science (Browne et al., 1981).
properties
IUPAC Name |
4-tert-butyl-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)12-8-6-11(7-9-12)13(18)16-15(4,5)10-17/h6-9,17H,10H2,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDOPFXVTJZHLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C)(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-N-(2-hydroxy-1,1-dimethyl-ethyl)-benzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.